2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
One study suggests that a new compound isolated from selaginella pulvinata plant, which is similar to the compound , was found to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide typically involves the construction of the indole ring followed by functionalization to introduce the ethoxy and hydroxy groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further modified through various organic reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of an ethoxy group, hydroxy group, and indole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-11-7-5-9-15(19)20(24)21-12-18(23)16-13-22(2)17-10-6-4-8-14(16)17/h4-11,13,18,23H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUPCNYMYOVGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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